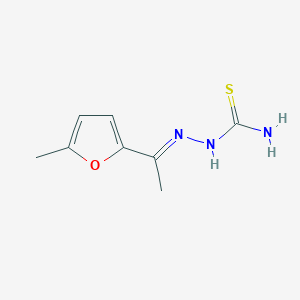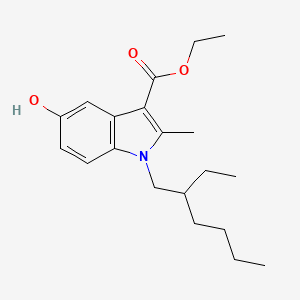
Ethanone, 1-(5-methylfur-2-yl)-, thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA typically involves the condensation reaction between 5-methylfurfural and aminoguanidine nitrate. The reaction is carried out in a mixture of ethanol and water, and the solution is heated and stirred for several hours. Upon cooling, the product precipitates out as light yellow crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent ratios, and reaction time to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
[(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA has several scientific research applications:
Mécanisme D'action
The mechanism of action of [(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function and leading to antimicrobial effects. The Schiff base moiety allows for the formation of stable complexes with transition metals, which can enhance the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(E)-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]amino]thiourea
- [(E)-[2-(5-methylfuran-2-yl)ethylidene]amino]thiourea
Uniqueness
[(E)-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]AMINO]THIOUREA is unique due to the presence of the 5-methylfuran moiety, which imparts specific electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting significant biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H11N3OS |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
[(E)-1-(5-methylfuran-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C8H11N3OS/c1-5-3-4-7(12-5)6(2)10-11-8(9)13/h3-4H,1-2H3,(H3,9,11,13)/b10-6+ |
Clé InChI |
OVSXILBRPUDHIY-UXBLZVDNSA-N |
SMILES isomérique |
CC1=CC=C(O1)/C(=N/NC(=S)N)/C |
SMILES canonique |
CC1=CC=C(O1)C(=NNC(=S)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15015350.png)
![Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl-](/img/structure/B15015351.png)

![(1Z)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)hydrazine](/img/structure/B15015373.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B15015379.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B15015382.png)
![4-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15015388.png)
![2,4-dichloro-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15015390.png)
![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15015411.png)
![4-(4-Fluorophenyl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15015418.png)
![N'-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B15015430.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chloro-2-methylphenyl)butanamide](/img/structure/B15015436.png)
![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B15015442.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15015450.png)
